9,10-Epoxy-1,5-cyclododecadiene

Description

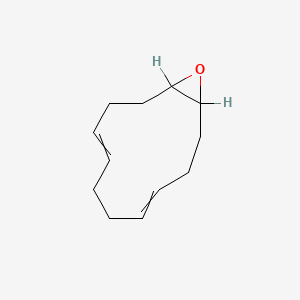

Chemical Structure and Properties: 9,10-Epoxy-1,5-cyclododecadiene (CAS: 943-93-1) is a cyclic hydrocarbon featuring a 12-membered ring with two double bonds at positions 1 and 5 and an epoxide group bridging carbons 9 and 10. Its molecular formula is C₁₂H₁₈O . This compound is notable for its strained epoxide ring, which imparts high reactivity, making it valuable in synthetic organic chemistry and materials science.

Natural Occurrence: The compound has been identified in roasted Torreya grandis nuts (Chinese Torreya), where it contributes to aroma profiles. However, its concentration is relatively low (0.04% in specific cultivars), suggesting a minor but distinct role in flavor chemistry .

Properties

Molecular Formula |

C12H18O |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

13-oxabicyclo[10.1.0]trideca-4,8-diene |

InChI |

InChI=1S/C12H18O/c1-2-4-6-8-10-12-11(13-12)9-7-5-3-1/h3-6,11-12H,1-2,7-10H2 |

InChI Key |

OWUVDWLTQIPNLN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CCCC2C(O2)CCC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 9,10-Epoxy-1,5-cyclododecadiene can be synthesized through a series of chemical reactions starting from appropriate precursor compounds. The synthesis typically involves cyclization reactions, dehydration, and deprotonation steps .

Industrial Production Methods: In industrial settings, the compound is produced by employing optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions: 9,10-Epoxy-1,5-cyclododecadiene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert it into more saturated bicyclic compounds.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce more saturated bicyclic structures .

Scientific Research Applications

Polymer Chemistry

9,10-Epoxy-1,5-cyclododecadiene is utilized as a crosslinking agent in the synthesis of polymers. Its dual functionality enhances mechanical properties and thermal stability of polymeric materials. The compound's ability to undergo polymerization makes it valuable in developing advanced materials with specific characteristics.

| Property | Description |

|---|---|

| Crosslinking Agent | Enhances mechanical properties |

| Thermal Stability | Improves heat resistance |

Materials Science

In materials science, this compound is explored for its role in creating advanced materials such as:

- Lithium-ion battery components : Its chemical structure allows for improved performance in energy storage applications.

- Anti-static coatings : The compound's properties are beneficial in reducing static electricity in various products.

Biology and Medicine

Research indicates that this compound exhibits potential biological activity , particularly:

- Antimicrobial properties : The epoxide group can interact with biological macromolecules, leading to cytotoxic effects against certain cancer cell lines.

- Synthesis of biologically active compounds : It serves as an intermediate in the development of pharmaceuticals.

| Biological Activity | Mechanism |

|---|---|

| Antimicrobial Effects | Interaction with cellular components |

| Cytotoxicity | Modifications of proteins and nucleic acids |

Case Study 1: Polymer Development

A study focused on the use of this compound as a crosslinking agent demonstrated significant improvements in the mechanical properties of epoxy resins used in aerospace applications. The incorporation of this compound resulted in enhanced thermal stability and resistance to deformation under stress.

Case Study 2: Antimicrobial Research

In another research project, the antimicrobial efficacy of this compound was evaluated against various bacterial strains. The results indicated that the compound exhibited significant bactericidal activity, making it a candidate for further development as an antimicrobial agent in medical applications.

Mechanism of Action

The mechanism by which 9,10-Epoxy-1,5-cyclododecadiene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological systems and industrial processes. Detailed studies on its mechanism of action are ongoing to elucidate its full range of effects .

Comparison with Similar Compounds

Cyclododecadiene Derivatives

9-Methoxy-1,6,10-trimethyl-1,5-cyclododecadiene (CAS: 900779-74-0)

- Structure : A cyclododecadiene derivative with methoxy (-OCH₃) and methyl (-CH₃) substituents instead of an epoxide.

- Applications: While 9,10-epoxy-1,5-cyclododecadiene is used in synthetic pathways, the methoxy derivative’s applications remain less documented but may relate to specialty polymers or fragrances .

Table 1: Cyclododecadiene Derivatives

Epoxy-Containing Pheromones

Epoxy groups are critical in insect pheromones for species-specific communication. Examples include:

- (3Z,6Z,9S,10R)-9,10-Epoxy-3,6-heneicosadiene : A 21-carbon chain with epoxidation at C9–C10, used by the fall webworm (Hyphantria cunea) as a sex pheromone component .

- Comparison :

- Structure : Linear vs. cyclic epoxide. The cyclic structure of this compound limits conformational flexibility, whereas linear pheromones allow broader spatial interactions.

- Biological Role : Pheromones rely on volatility and receptor specificity, whereas this compound’s rigidity suits it for polymerization or cross-linking reactions.

Table 2: Epoxy-Containing Pheromones

| Compound Name | Structure | Molecular Formula | Biological Role |

|---|---|---|---|

| This compound | Cyclic epoxide | C₁₂H₁₈O | Synthetic applications |

| 9,10-Epoxy-3,6-heneicosadiene | Linear epoxide | C₂₁H₃₈O | Insect communication |

Chlorinated Cycloalkanes

Hexachlorocyclohexanes (HCHs, e.g., CAS 608-73-1) are chlorinated cyclohexanes historically used as pesticides.

- Comparison: Reactivity: HCHs are inert and environmentally persistent due to C–Cl bonds, whereas this compound’s epoxide is reactive and biodegradable.

Table 3: Chlorinated vs. Oxygenated Cyclic Compounds

Pharmaceutical Epoxides

Compounds like KT5720 (CAS: N/A) and KT5823 (CAS: N/A) are epoxy-containing indole derivatives used as protein kinase inhibitors.

- Comparison :

- Complexity : KT5720/KT5823 feature fused aromatic rings, contrasting with the simpler cyclic structure of this compound.

- Applications : Pharmaceuticals vs. industrial/aroma chemistry .

Q & A

Q. What are the established methods for synthesizing 9,10-Epoxy-1,5-cyclododecadiene, and what analytical techniques validate its purity?

The compound is primarily synthesized via epoxidation of 1,5,9-cyclododecatriene using hydrogen peroxide or molecular oxygen. For example, uncatalyzed oxidation with molecular oxygen under controlled temperature (60–80°C) yields the monoepoxide . Validation involves gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular structure and nuclear magnetic resonance (NMR) spectroscopy to assess stereochemical purity. Researchers should optimize reaction conditions (e.g., solvent polarity, oxidant concentration) to minimize byproducts like di-epoxides .

Q. How is this compound identified in complex matrices, such as plant extracts or reaction mixtures?

GC-MS with a non-polar capillary column (e.g., DB-5MS) and electron ionization (70 eV) is standard for separation and identification. For instance, in roasted Torreya grandis kernels, the compound was detected at a retention index of 1,384 and quantified using internal standards . Researchers must calibrate instruments with authentic reference samples to avoid misidentification due to structural analogs (e.g., other cyclic epoxides).

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound’s safety data sheet (SDS) emphasizes using fume hoods, nitrile gloves, and chemical-resistant goggles. Long-term storage should be avoided due to potential degradation, and disposal must comply with hazardous waste regulations . Researchers should conduct a risk assessment for dermal exposure and respiratory sensitization, particularly during scale-up reactions.

Advanced Research Questions

Q. How can researchers resolve contradictions in epoxidation reaction conditions reported across patents and studies?

Discrepancies in methodologies—e.g., Lewandowski’s use of peracetic acid vs. Mahajan’s oxygen-based oxidation—highlight the need for systematic comparative studies . Researchers should design experiments varying catalysts (e.g., transition metal vs. acid-free systems), solvents (polar vs. non-polar), and reaction times. Kinetic studies (e.g., monitoring epoxide yield via in-situ IR spectroscopy) can identify rate-limiting steps and optimize selectivity .

Q. What mechanistic insights explain the regioselectivity of 9,10-epoxidation in 1,5,9-cyclododecatriene?

Computational modeling (e.g., density functional theory) can predict electron density distribution in the triene system, revealing why epoxidation favors the 9,10-position over 1,2 or 5,6 sites. Experimental validation via isotopic labeling (e.g., O in hydrogen peroxide) or substituent effects (e.g., electron-withdrawing groups) may further clarify transition-state stabilization .

Q. How do structural isomers or degradation products of this compound impact toxicity assessments?

Degradation pathways (e.g., acid-catalyzed ring-opening) generate diols or carbonyl derivatives, which may exhibit distinct toxicological profiles. Researchers should employ high-resolution liquid chromatography-tandem MS (LC-MS/MS) to track these products in environmental or biological samples. Comparative cytotoxicity assays (e.g., MTT on mammalian cell lines) can quantify differential effects .

Q. What advanced spectroscopic methods address challenges in quantifying trace amounts of this compound in environmental samples?

Solid-phase microextraction (SPME) coupled with GC-MS enhances sensitivity for trace analysis. For complex matrices (e.g., soil or water), matrix-matched calibration curves and isotope dilution (e.g., C-labeled internal standards) improve accuracy. Researchers must validate limits of detection (LOD) and quantification (LOQ) under varying pH and temperature conditions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.